
1,3-Bis(2,3-epoxypropoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,3-epoxypropoxy)butane, also known as 1,4-bis(2,3-epoxypropoxy)butane, is a chemical compound with the molecular formula C10H18O4. It is a type of diglycidyl ether, which is commonly used in the production of epoxy resins. This compound is characterized by the presence of two epoxy groups, making it highly reactive and suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2,3-epoxypropoxy)butane can be synthesized through the reaction of 1,4-butanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the epoxy groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,3-epoxypropoxy)butane undergoes various chemical reactions, primarily due to the presence of its epoxy groups. These reactions include:
Ring-Opening Reactions: The epoxy groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl groups.
Polymerization: It can participate in polymerization reactions to form cross-linked polymer networks, which are essential in the production of epoxy resins.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents for ring-opening reactions.
Catalysts: Bases such as sodium hydroxide or acids like sulfuric acid can catalyze the ring-opening reactions.
Major Products Formed
The major products formed from the reactions of this compound include polyols, which are used in the production of polyurethanes, and cross-linked epoxy resins .
Aplicaciones Científicas De Investigación
1,3-Bis(2,3-epoxypropoxy)butane has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,3-epoxypropoxy)butane primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to ring-opening and the formation of covalent bonds with other molecules. This reactivity is harnessed in the formation of cross-linked polymer networks, which provide mechanical strength and chemical resistance to the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol diglycidyl ether: Similar in structure but with different reactivity and applications.
Bisphenol A diglycidyl ether: Commonly used in epoxy resins but has different mechanical properties and applications.
Uniqueness
1,3-Bis(2,3-epoxypropoxy)butane is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials with excellent mechanical and chemical properties .
Propiedades
Número CAS |
3332-48-7 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-[4-(oxiran-2-ylmethoxy)butan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C10H18O4/c1-8(12-5-10-7-14-10)2-3-11-4-9-6-13-9/h8-10H,2-7H2,1H3 |
Clave InChI |
JROOCDXTPKCUIO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCC1CO1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



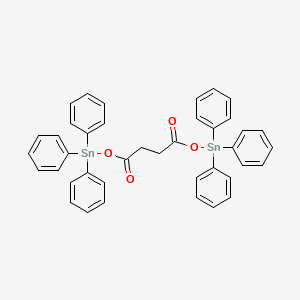

![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)
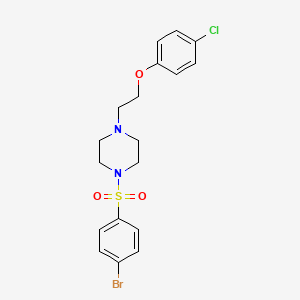
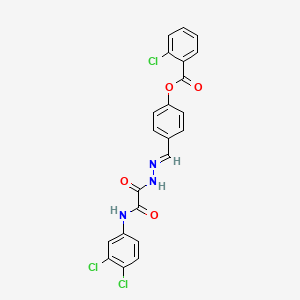

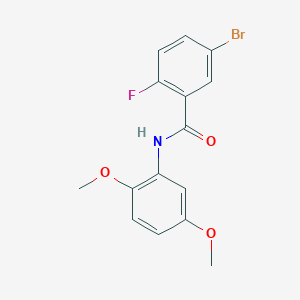
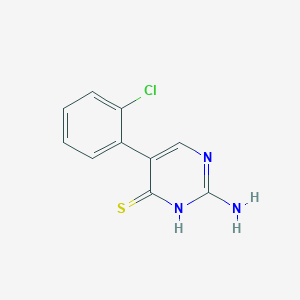
![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)

